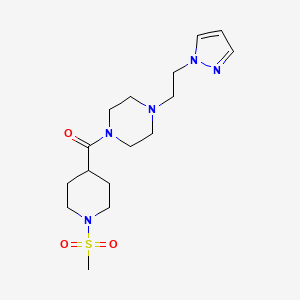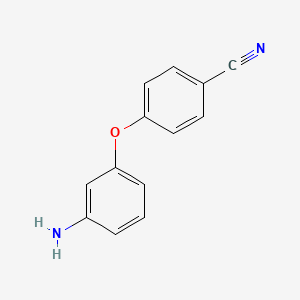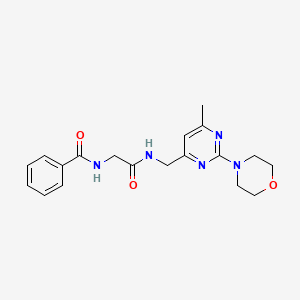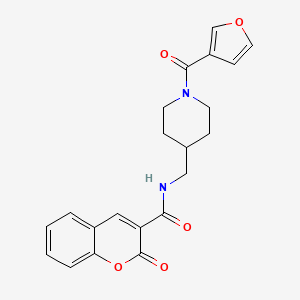![molecular formula C20H22N6 B2704883 2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine CAS No. 2380145-22-0](/img/structure/B2704883.png)
2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. It is a pyrimidine-based molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models. It has been shown to reduce the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in the brain. Additionally, it has been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
実験室実験の利点と制限
One of the major advantages of using 2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects, which could be useful in the development of treatments for neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for use in larger-scale studies.
将来の方向性
There are several future directions for research on 2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine. One potential direction is to further explore its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for use in clinical trials. Finally, there is a need for more studies to explore the potential applications of this compound in the treatment of other diseases and disorders beyond cancer and neurological disorders.
合成法
The synthesis of 2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine involves a multi-step process that includes the reaction of various reagents and solvents. One of the most common methods for synthesizing this compound involves the reaction of 4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine and 2-chloro-4-methylpyrimidine in the presence of a base such as potassium carbonate.
科学的研究の応用
2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine has been extensively studied for its potential applications in the field of drug development. It has been shown to have significant activity against various types of cancer, including breast, lung, and colon cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-15-3-5-17(6-4-15)18-7-8-20(24-23-18)26-13-11-25(12-14-26)19-9-10-21-16(2)22-19/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTBRYAKTJKMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide](/img/structure/B2704805.png)


![4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide](/img/structure/B2704808.png)
![tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2704811.png)
![2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704812.png)

![3-Methyl-6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2704815.png)


![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)
